Flumethrin

描述

准备方法

氟灭菊酯通过多步合成方法合成,涉及在氰化物存在下,将 4-氟-3-苯氧基苯甲醛与反式-(E)-3-[2-氯-2-(4-氯苯基)乙烯基]-2,2-二甲基环丙烷羧酸氯反应 . 所得产物是两种非对映异构体,反式-Z-1 和反式-Z-2 的混合物,其比例约为 55:45 . 工业生产方法通常涉及使用类似反应条件的大规模合成,以确保高收率和纯度。

化学反应分析

Structural Features:

| Property | Value |

|---|---|

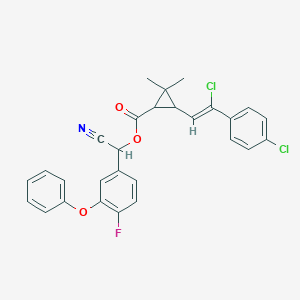

| Molecular formula | C₂₈H₂₂Cl₂FNO₃ |

| Molecular weight | 510.4 g/mol |

| CAS No. | 69770-45-2 |

| Key functional groups | α-cyano, ester bond, fluoro |

Metabolic Reactions in Mammals

Flumethrin undergoes extensive biotransformation in mammals, primarily in rats and cattle .

Hydrolysis of Ester Bond

The ester linkage is hydrolyzed to form BNF 5533A (this compound acid) and α-cyano-3-phenoxybenzyl alcohol . The latter is further metabolized to thiocyanate (SCN⁻) and 3-phenoxybenzaldehyde , which oxidizes to 3-phenoxybenzoic acid .

Oxidative Metabolism

-

The 4-fluoro-3-phenoxybenzyl moiety undergoes hydroxylation to produce 4-fluoro-3-(4-hydroxyphenoxy)benzoic acid .

-

3-phenoxybenzoic acid is oxidized to 4-fluoro-3-phenoxybenzoic acid .

Conjugation Pathways

| Metabolite | Conjugate Type | Excretion Route |

|---|---|---|

| 4-fluoro-3-phenoxybenzoic acid | Glycine | Urine (35%) |

| 4-fluoro-3-(4-hydroxyphenoxy)benzoic acid | Glucuronide | Urine (50-80%) |

| Thiocyanate (SCN⁻) | Free ion | Urine (2-7.4%) |

Data from rat studies showing urinary metabolites 0–48 hours post-administration .

Key Research Findings

-

Rat Metabolism : After oral administration, >70% of this compound is excreted in feces as unmetabolized parent compound, while urine contains hydroxylated and glycine-conjugated derivatives .

-

Cattle Metabolism : Dermal application studies show residues in liver (9 ng/g) and kidneys (10 ng/g), with urinary excretion of glucuronidated metabolites .

-

Thermal Stability : this compound decomposes at elevated temperatures, releasing HCl and CO₂ , though exact pathways remain uncharacterized .

科学研究应用

Veterinary Applications

Flumethrin is primarily utilized in veterinary settings for the control of ectoparasites such as ticks, fleas, and lice in livestock and pets. Its effectiveness has been demonstrated through various formulations, including collars and pour-on solutions.

Ectoparasiticide for Pets

This compound is often combined with imidacloprid in collars for dogs and cats. A study showed that collars containing 4.5% this compound and 10% imidacloprid reduced tick counts by at least 90% and flea counts by at least 95% over a period of 7-8 months . The collars are designed for different weight categories of pets, ensuring targeted treatment.

Control of Ectoparasites in Livestock

In livestock, this compound is effective against hard ticks, which are vectors for diseases such as Crimean-Congo hemorrhagic fever (CCHF). A case-control study demonstrated that a 1% this compound pour-on formulation significantly reduced tick populations on treated livestock compared to untreated controls .

Agricultural Applications

This compound is also used in agriculture to manage ectoparasites affecting cattle, sheep, goats, and horses. Its application helps in maintaining animal health and productivity.

Residue Studies

Research has focused on the kinetics of this compound in livestock. For instance, a study on lactating cows revealed that after applying this compound to the skin, the highest concentration was found in urine (281 ng/ml) and bile (70 ng/ml) within 48 hours post-application . This data is crucial for understanding the environmental impact and safety of this compound use in food-producing animals.

Environmental Impact and Safety

This compound's impact on non-target species has been a subject of investigation, especially concerning its residues in beeswax and potential risks to honeybees. A Belgian case study found a mean prevalence rate of this compound residues at 21.77% in beeswax samples . This raises concerns about the implications for pollinator health and ecosystem balance.

Toxicological Profile

The toxicological assessment of this compound indicates that it exhibits neurotoxic effects typical of Type II pyrethroids. Studies have shown that high doses can lead to symptoms like salivation and decreased motor activity . Understanding these effects is essential for risk assessment and regulatory purposes.

Table 1: Efficacy of this compound Formulations

| Formulation Type | Active Ingredients | Efficacy Duration | Target Parasites |

|---|---|---|---|

| Pet Collar | 4.5% this compound + 10% Imidacloprid | 7-8 months | Ticks, Fleas |

| Pour-On Solution | 1% this compound | Variable | Hard Ticks |

Table 2: Residue Levels in Lactating Cows

| Tissue Sample | Concentration (ng/ml) | Time Post-Application |

|---|---|---|

| Plasma | 6.3 | 23 hours |

| Milk | 3 | 31 hours |

| Urine | 281 | 48 hours |

| Bile | 70 | 48 hours |

Case Studies

- Case Study on Tick Control : In a controlled trial involving livestock treated with this compound pour-on solution, tick survival rates were significantly lower compared to untreated animals, demonstrating its effectiveness as a preventive measure against tick-borne diseases .

- Beeswax Residue Analysis : The Belgian study assessing this compound residues in beeswax highlighted potential risks to honeybee populations, indicating a need for monitoring pesticide applications to protect pollinators .

相似化合物的比较

氟灭菊酯属于合成拟除虫菊酯类杀虫剂,包括氯菊酯、氰戊菊酯和溴氰菊酯等化合物 . 与这些化合物相比,氟灭菊酯在其对多种体外寄生虫的高效性和持续的残留活性方面是独一无二的 . 类似的化合物包括:

氯菊酯: 用于农业和兽医应用。

氰戊菊酯: 以其高效性和快速作用而闻名。

溴氰菊酯: 广泛用于公共卫生和农业,用于害虫防治.

生物活性

Flumethrin is a synthetic pyrethroid insecticide widely used in veterinary medicine and agriculture for the control of ectoparasites. Its biological activity encompasses a range of effects on various organisms, including neurotoxicity in mammals, repellent properties against vectors, and impacts on non-target species such as honeybees. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound operates primarily by affecting the nervous system of insects and other arthropods. It binds to voltage-gated sodium channels in nerve cells, prolonging the opening of these channels and leading to hyperexcitation and eventual paralysis of the insect. This mechanism is similar to that of other pyrethroids but varies in potency and efficacy across different species.

Neurotoxicity Studies

Recent research has demonstrated that this compound can induce neurotoxicity in mammalian cell lines. A study conducted on SH-SY5Y neuroblastoma cells revealed that this compound exposure resulted in significant cytotoxic effects, with a half-maximal inhibitory concentration (IC50) calculated at 104 μM. The study reported that this compound exposure led to:

- Reduction in Cell Viability : LDH leakage increased significantly at higher concentrations (50–1000 μM), indicating cell membrane damage.

- Induction of Oxidative Stress : this compound exposure elevated levels of reactive oxygen species (ROS) and nitric oxide (NO), suggesting oxidative stress as a mechanism for its cytotoxic effects.

- Activation of Apoptosis : Increased caspase 3/7 activity was observed, confirming that this compound induces programmed cell death in these neuronal cells .

Efficacy Against Ectoparasites

This compound has been extensively studied for its effectiveness against various ectoparasites, including ticks and flies. A case-control study evaluated the repellency of a 1% this compound pour-on formulation against hard ticks on livestock. Key findings included:

- Tick Repellency : The formulation significantly reduced tick survival rates compared to untreated controls, with a marked decrease in blood-feeding behavior among treated animals.

- Broad Spectrum Activity : this compound demonstrated effectiveness against several tick species, including Ixodes ricinus and Dermacentor reticulatus, with rapid mortality observed upon contact with treated surfaces .

Impact on Non-target Species

Research has also highlighted the effects of this compound on non-target organisms, particularly honeybees. A study assessed the impact of larval exposure to this compound and found:

- Altered Immune Function : Exposure led to changes in detoxification enzyme activities, which are critical for immune responses.

- Behavioral Changes : Honeybee larvae exposed to this compound exhibited impaired development and altered foraging behavior, raising concerns about ecological impacts .

Comparative Toxicity

This compound's toxicity profile has been compared with other pyrethroids. In laboratory settings, it exhibited lower acute toxicity levels than compounds like alpha-cypermethrin and cyfluthrin when tested on SH-SY5Y cells. This suggests that while this compound is effective against pests, it may pose a reduced risk to non-target mammalian cells compared to some other pyrethroids .

Summary Table of Biological Effects

属性

IUPAC Name |

[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl2FNO3/c1-28(2)21(15-22(30)17-8-11-19(29)12-9-17)26(28)27(33)35-25(16-32)18-10-13-23(31)24(14-18)34-20-6-4-3-5-7-20/h3-15,21,25-26H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWCBRDRVXHABN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(C4=CC=C(C=C4)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl2FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058166 | |

| Record name | Flumethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69770-45-2 | |

| Record name | Flumethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69770-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。